molecular formula C17H17N3OS B2672102 N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE CAS No. 892687-22-8

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE

Cat. No.: B2672102
CAS No.: 892687-22-8
M. Wt: 311.4
InChI Key: OMTWFKWCYWRHJD-UHFFFAOYSA-N
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Description

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that features a benzodiazole ring, a sulfur atom, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methyl-1H-1,3-benzodiazole-2-thiol with N-methyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom and acetamide group may also play a role in its biological effects by forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-7-6-10-14-16(12)19-17(18-14)22-11-15(21)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWFKWCYWRHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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